A Comprehensive Technical Guide to the Physicochemical Properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
A Comprehensive Technical Guide to the Physicochemical Properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde derivative. It is characterized by a benzaldehyde core with a prenyloxy (3-methylbut-2-en-1-yl ether) substituent at the para-position.[1] This compound is of interest to researchers in medicinal chemistry and natural product synthesis due to its presence in various natural sources and its potential biological activities.[2] This document provides an in-depth overview of its physicochemical properties, synthesis, and analytical characterization, intended for a scientific audience.
Chemical Identity and Properties
The fundamental identifiers and computed physicochemical properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 28090-12-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄O₂ | [3][5] |
| Molecular Weight | 190.24 g/mol | [1][3] |
| IUPAC Name | 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde | |
| Synonyms | 4-Prenyloxybenzaldehyde, 4-(3-methylbut-2-enoxy)benzaldehyde | [2][3][6] |
| InChI Key | ZCAMZJYDORGUOV-UHFFFAOYSA-N | [1][2] |
| Water Solubility | 41.57 mg/L at 25 °C (estimated) | [3] |
| Appearance | Not specified; likely a colorless to pale yellow liquid or solid | |
| Boiling Point | Data not available | [3] |
| Melting Point | Data not available | [3] |
Synthesis Protocol
The primary synthetic route to 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is the Williamson ether synthesis.[1] This method involves the alkylation of a phenoxide with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis from 4-hydroxybenzaldehyde and prenyl bromide, which has been reported to achieve a yield of 83%.[1]
Materials:
-
4-hydroxybenzaldehyde
-
3,3-Dimethylallyl bromide (Prenyl bromide)
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A suitable solvent (e.g., Acetone, Dimethylformamide - DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Alkylation: Add 3,3-dimethylallyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Description |
| ¹H NMR | The structure is confirmed by proton NMR. Key characteristic signals include the aldehydic proton at δ 9.88 (singlet), aromatic protons around δ 7.83 (doublet), and a vinylic proton of the prenyl group at δ 5.45 (triplet).[1] |
| ¹³C NMR | Carbon NMR is used to confirm the carbon framework of the molecule.[1] |
| IR Spectroscopy | Infrared spectroscopy is used to identify functional groups. A vapor-phase IR spectrum is available for this compound.[2] |
| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[2] |
General Experimental Workflow for Characterization
The following diagram outlines the logical flow for the structural elucidation and purity assessment of the synthesized product.
Biological Activity and Signaling Pathways
Preliminary research indicates that 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde possesses potential therapeutic properties, including anti-inflammatory and pro-apoptotic effects.
-
Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, a mechanism linked to the inhibition of phorbol ester-induced protein kinase C (PKC) activity.[1]
-
Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase (LOX).[1]
The diagram below illustrates these proposed mechanisms of action.
Conclusion
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is a synthetically accessible compound with well-defined spectroscopic characteristics. Its potential biological activities make it a molecule of interest for further investigation in drug discovery and development. This guide provides the core physicochemical data and standardized protocols necessary for researchers to synthesize, characterize, and further explore the properties of this compound.
References
- 1. 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde | 28090-12-2 | Benchchem [benchchem.com]
- 2. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3-methyl-2-butenyl) oxybenzaldehyde [flavscents.com]
- 4. 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde - SP Chemicals [sp-chemicals.com]
- 5. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]
- 6. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]
